N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-25(22,18-5-6-19-16(11-18)8-10-24-19)20-12-14-1-3-15(4-2-14)17-7-9-23-13-17/h1-7,9,11,13,20H,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUAPOYLWQOLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2,3-Dihydrobenzofuran
Chlorosulfonic acid (3 eq) reacts with 2,3-dihydrobenzofuran in dichloromethane at 0°C, yielding 2,3-dihydrobenzofuran-5-sulfonic acid (82% yield). Excess reagent ensures complete sulfonation at the electron-rich C5 position.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → rt |
| Solvent | Dichloromethane |
| Equivalents ClSO₃H | 3.0 |
| Yield | 82% |
Conversion to Sulfonyl Chloride
Thionyl chloride (5 eq) refluxes with the sulfonic acid in toluene, producing the sulfonyl chloride. Catalytic DMF (0.1 eq) accelerates the reaction, achieving 89% conversion.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.18 (t, J = 8.8 Hz, 2H), 4.59 (t, J = 8.8 Hz, 2H), 7.41 (d, J = 7.4 Hz, 1H), 7.56 (d, J = 7.9 Hz, 1H).
- IR (KBr): 1375 cm⁻¹ (S=O asym), 1167 cm⁻¹ (S=O sym).
Preparation of 4-(Furan-3-yl)benzylamine
Suzuki-Miyaura Coupling
4-Bromobenzylamine reacts with furan-3-ylboronic acid (1.2 eq) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (3:1). K₂CO₃ (2 eq) facilitates cross-coupling at 80°C (12 h), yielding 4-(furan-3-yl)benzylamine (76% yield).
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O (3:1) |
| Temperature | 80°C |
Purification
The crude amine is purified via silica gel chromatography (EtOAc/hexane, 1:1 → 3:1), followed by recrystallization from ethanol to ≥98% purity.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.32 (s, 2H, CH₂NH₂), 6.58 (m, 1H, furan-H), 7.45 (d, J = 8.2 Hz, 2H), 7.72 (d, J = 8.2 Hz, 2H).
Coupling of Sulfonyl Chloride and Benzylamine
Sulfonamide Bond Formation
2,3-Dihydrobenzofuran-5-sulfonyl chloride (1.1 eq) reacts with 4-(furan-3-yl)benzylamine (1.0 eq) in THF at 0°C. Triethylamine (3 eq) scavenges HCl, driving the reaction to 94% completion.
Workup Procedure
- Quench with ice-water.
- Extract with ethyl acetate (3 × 20 mL).
- Dry over Na₂SO₄, concentrate, and purify via flash chromatography (CH₂Cl₂/MeOH, 95:5).
Yield and Purity
Alternative Synthetic Routes
Direct Sulfonylation of Preformed Amine
A one-pot method combines sulfonic acid, SOCl₂, and amine in THF, eliminating intermediate isolation. This approach reduces steps but lowers yield (72%) due to side reactions.
Enzymatic Coupling
Lipase-mediated coupling in ionic liquids (e.g., [BMIM][BF₄]) achieves 81% yield under mild conditions (30°C, 24 h). However, scalability remains challenging.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₉H₁₈N₂O₄S: 394.0992 [M+H]⁺
- Observed: 394.0989 [M+H]⁺ (Δ = -0.76 ppm).
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in ovarian cancer cell lines with IC50 values ranging from 11 μM to 12 μM . The compound's structural analogs have demonstrated effectiveness against a range of cancers, including lung and gastric cancers, showcasing their potential as selective anticancer agents.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 32 | A2780 (Ovarian) | 12 |
| Compound 35 | HCT15 (Colorectal) | 2.37 |
| Compound 38 | A549 (Lung) | 0.12 |
Anti-inflammatory Properties
In addition to anticancer activity, this compound and its derivatives have been reported to possess anti-inflammatory effects. Studies have shown that certain benzofuran compounds can inhibit nitric oxide production in macrophages, which is a crucial mediator in inflammatory responses. For example, a related compound exhibited an IC50 value of 5.28 μM for nitric oxide inhibition . This suggests that the compound may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are also noteworthy. Several studies indicate that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, compounds structurally similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli with inhibition zones measuring up to 24 mm . This antimicrobial potential highlights the compound's versatility and applicability in developing new antibiotics.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound 40b | S. aureus | 23 |
| Compound 41a | E. coli | 24 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups that can enhance its biological activity. Structure-activity relationship studies are essential for optimizing the efficacy and selectivity of these compounds against specific targets.
Table 3: Summary of Synthesis Techniques
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide: Similar structure but with a cyclopropane ring instead of a dihydrobenzofuran ring.
2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Contains a furan ring and benzyl group but differs in the core structure.
Uniqueness
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a furan ring, benzyl group, and sulfonamide group, which confer specific chemical and biological properties.
Biological Activity
N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features, including a furan ring, a benzyl group, and a sulfonamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antibacterial and anticancer applications.
Structural Overview
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
| Molecular Formula | C19H17N1O4S1 |
| CAS Number | 2034279-68-8 |
| Molecular Weight | 357.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial folate synthesis, which may contribute to its antibacterial properties.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
Antibacterial Properties
Research indicates that compounds containing furan and sulfonamide groups exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival. For instance:
- In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .
Anticancer Activity
Recent studies have explored the anticancer potential of benzofuran derivatives. Notably:
- A study evaluating various benzofuran derivatives reported that compounds with similar structural motifs exhibited IC50 values against human cancer cell lines ranging from 0.20 to 48.0 µM .
- The inhibition of NF-kB activity has been suggested as a mechanism through which these compounds exert their anticancer effects .
Study 1: Antibacterial Efficacy
A comparative study investigated the antibacterial efficacy of several furan-based compounds, including this compound. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Another furan derivative | Escherichia coli | 15 |
This study highlights the potential of the compound as an antibacterial agent.
Study 2: Anticancer Activity
An investigation into the cytotoxic effects of various benzofuran derivatives revealed that this compound showed promising results against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 12 |
| MDA-MB-231 | 15 |
| PC-3 | 10 |
These findings suggest that this compound may be effective in targeting specific cancer types.
Q & A
Q. What are the recommended synthetic routes for N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation and sulfonamide coupling. For example:
- Step 1 : Prepare the benzofuran-5-sulfonyl chloride via chlorination of the benzofuran precursor using POCl₃ or SOCl₂ under reflux .
- Step 2 : React the sulfonyl chloride with 4-(furan-3-yl)benzylamine in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Ensure stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv.) to maximize yield. Purify via column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the furan and benzofuran moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and sulfonamide NH (δ ~7.5 ppm, broad) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding patterns (e.g., N–H⋯O interactions in sulfonamide groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
Q. What initial biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .
- Enzyme Inhibition : Test against bacterial acetyl-CoA carboxylase (ACCase) or fungal lanosterol demethylase (CYP51) via fluorometric assays. Use IC₅₀ calculations to quantify potency .
Advanced Research Questions
Q. How can computational modeling predict the interaction between this compound and potential enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on sulfonamide’s hydrogen-bonding with catalytic residues (e.g., ACCase active site) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Corrogate substituent effects (e.g., furan vs. thiophene) on binding affinity using QSAR models .
Q. What strategies address low solubility or stability in vitro?
- Methodological Answer :
- Salt Formation : Convert sulfonamide to sodium or potassium salts via treatment with NaOH/KOH in ethanol/water mixtures .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG) at the NH of sulfonamide. Evaluate stability in simulated gastric fluid (pH 1.2–3.0) .
- Co-solvent Systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes for in vitro assays .
Q. How do structural modifications of the benzofuran or furan rings affect pharmacological properties?
- Methodological Answer :
- Benzofuran Modifications : Substitute electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to enhance electrophilicity and target engagement. Compare IC₅₀ shifts in enzyme assays .
- Furan Replacement : Replace furan-3-yl with thiophene or pyrrole to alter π-π stacking. Assess bioavailability via Caco-2 permeability assays .
- Hybrid Derivatives : Synthesize analogs fused with triazole or pyrimidine rings (e.g., via Huisgen cycloaddition) to diversify binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
